molecular formula C15H15IO B7858423 1-Iodo-3-(3-phenylpropoxy)benzene

1-Iodo-3-(3-phenylpropoxy)benzene

Cat. No. B7858423
M. Wt: 338.18 g/mol
InChI Key: STAZWJDOABUWSK-UHFFFAOYSA-N
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Description

1-Iodo-3-(3-phenylpropoxy)benzene is a useful research compound. Its molecular formula is C15H15IO and its molecular weight is 338.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ionization in Aqueous Solutions : [Hydroxy(mesyloxy)iodo]benzene and [hydroxy(tosyloxy)iodo]benzene, which are structurally similar to 1-Iodo-3-(3-phenylpropoxy)benzene, undergo complete ionization in water to form hydroxy(phenyl)iodonium and sulfonate ions. These ions do not form ion pairs with organosulfonate ions (Richter et al., 1997).

  • Synthesis of Organic Compounds : 1-Alkoxyallenes can be transformed into various organic compounds like 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals using [hydroxy(tosyloxy)iodo]benzene (Moriarty et al., 1992).

  • Formation of Iodobenzene Derivatives : The reaction of certain hexa-dien-ynes with iodine can lead to the formation of iodine-substituted benzenes, demonstrating the utility of iodine-induced intramolecular cyclization in synthetic chemistry (Matsumoto et al., 2008).

  • Introduction of Phosphonate Groups : Compounds like [hydroxy(((phenoxy(methyl)phosphoryl)oxy)iodo]benzene are used for introducing phosphonate groups into organic molecules, highlighting their significance in organic synthesis (Moriarty et al., 1997).

  • Tosyloxylactonization of Alkenoic Acids : [Hydroxy(tosyloxy)iodo]benzene reacts with various acids to produce tosyloxylactones, showcasing its reactivity and potential applications in the synthesis of complex organic molecules (Shah et al., 1986).

  • Halogenation of Polyalkylbenzenes : The use of [hydroxy(tosyloxy)iodo]benzene as a catalyst in the ring halogenation of polyalkylbenzenes is another example of its utility in organic chemistry (Bovonsombat et al., 1993).

  • α-Tosyloxylation and α-Phosphoryloxylation of Ketones : Novel [hydroxy(tosyloxy)iodo]arenes and [hydroxy(phosphoryloxy)iodo]arenes have been used for the α-tosyloxylation and α-phosphoryloxylation of ketones, indicating their reactivity and potential for various synthetic applications (Nabana & Togo, 2002).

  • Iodine Atom-Economic Co-Iodination of Alkenes : The conversion of molecular iodine into acetyl hypoiodite via oxidation by (diacetoxyiodo)benzene showcases the atom economy in the synthesis of 1,2-iodo-cofunctionalized derivatives of alkenes (Gottam & Vinod, 2011).

properties

IUPAC Name

1-iodo-3-(3-phenylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAZWJDOABUWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(3-phenylpropoxy)benzene

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask was placed 3-phenyl-1-propanol (2.00 g, 14.7 mmol, 1.5 equiv.), 3-iodophenol (2.16 g, 9.82 mmol) , triphenylphosphine (3.85 g, 14.7 mmol, 1.5 equiv.) and THF (40 mL). The mixture was stirred in a small ice bath. Neat diethyl azodicarboxylate (2.30 mL, 14.6 mmol, 1.5 equiv.) was added over a period of 30 min. The mixture was stirred in the ice bath for 20 h, then the bath was removed, and stirring was continued for 24 h at room temperature. The resulting mixture was concentrated under vacuum and diluted with EtOAc (200 mL). The solution was washed with brine (60 mL) and dried over Na2SO4. After evaporation, the residue was chromatographed on silica gel with EtOAc/petroleum ether 1:50. This resulted in 3.30 g (99%) of 1-iodo-3-(3-phenylpropoxy)benzene as light-yellow oil. 1H NMR (CDCl3, TMS, 300 MHz) δ 7.34-7.25 (m, 7H), 6.98 (t, 1H, J=8.0 Hz), 6.84 (dd, 1H, J=2.0, 8.2 Hz), 3.92 (t, 2H, J=6.5 Hz), 2.79 (t, 2H, J=7.7 Hz), 2.08 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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